N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a benzhydryl group, a phenyl group, a 1,2,3-triazole ring, and an azetidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the 1,2,3-triazole ring in the compound is often synthesized using the Huisgen azide–alkyne cycloaddition, also known as the "click reaction" .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,2,3-triazole ring is known for its high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the 1,2,3-triazole ring is known for its high chemical stability and strong dipole moment .Scientific Research Applications
Metabolism and Disposition Studies
- Disposition and Metabolism of SB-649868 in Humans : This study discusses the disposition of SB-649868, an orexin 1 and 2 receptor antagonist, after oral administration in humans. The study found that elimination of drug-related material occurred principally via feces, and identified principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
- Metabolism and Disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist in Humans : This study elucidates the metabolism and disposition of a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex in humans. It discusses the metabolic pathways and the role of monoamine oxidase-B in the metabolism of the compound (Shaffer et al., 2008).
Interaction with Biological Systems
- Inhibition of Dopamine Neuron Firing by Pramipexole : This paper explores the selectivity of Pramipexole, an amino-benzathiazole, for dopamine receptors, particularly its preferential affinity for the dopamine D3 receptor subtype, and its efficacy for stimulating dopamine receptors in electrophysiology assays (Piercey et al., 1996).
Novel Applications and Effects
- Scintigraphic Detection of Melanoma Metastases with a Radiolabeled Benzamide : The paper discusses the use of iodine-123-(S)-IBZM, a radiolabeled benzamide, for melanoma imaging, highlighting the potential of benzamides in the detection of melanoma due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra (Maffioli et al., 1994).
Mechanism of Action
Properties
IUPAC Name |
N-benzhydryl-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O/c31-25(26-24(20-12-6-2-7-13-20)21-14-8-3-9-15-21)29-16-22(17-29)30-18-23(27-28-30)19-10-4-1-5-11-19/h1-15,18,22,24H,16-17H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKMBPVJCDSBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.